molecular formula C7H4N4O4 B14637096 6-nitro-1H-pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 56783-84-7

6-nitro-1H-pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B14637096
CAS No.: 56783-84-7
M. Wt: 208.13 g/mol
InChI Key: GNHPSDGRXSGPFJ-UHFFFAOYSA-N
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Description

6-nitro-1H-pyrido[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring, with nitro and keto functional groups

Chemical Reactions Analysis

Types of Reactions

6-nitro-1H-pyrido[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted pyridopyrimidines, and various oxidized forms of the compound .

Mechanism of Action

The mechanism of action of 6-nitro-1H-pyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-nitro-1H-pyrido[2,3-d]pyrimidine-2,4-dione is unique due to its specific nitro and keto functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit multiple enzymes involved in critical cellular processes makes it a valuable compound for therapeutic research .

Properties

IUPAC Name

6-nitro-1H-pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4O4/c12-6-4-1-3(11(14)15)2-8-5(4)9-7(13)10-6/h1-2H,(H2,8,9,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHPSDGRXSGPFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=O)NC(=O)N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20482122
Record name 6-nitro-1H-pyrido[2,3-d]pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56783-84-7
Record name 6-nitro-1H-pyrido[2,3-d]pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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